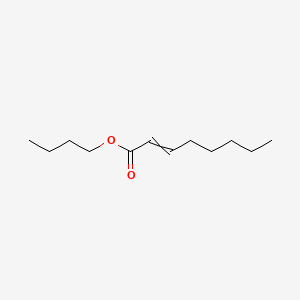

butyl oct-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

57403-32-4 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

butyl oct-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

JACBBOONWJFMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Oct 2 Enoate and Its Analogues

Conventional Organic Synthesis Routes

The synthesis of butyl oct-2-enoate, an α,β-unsaturated ester, can be achieved through several established conventional organic synthesis routes. These methods focus on the formation of the carbon-carbon double bond and the ester functional group.

Olefination Reactions for this compound Formation (e.g., Horner-Wadsworth-Emmons, Wittig)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, and it is particularly effective for preparing α,β-unsaturated esters like this compound. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com For the synthesis of this compound, this would typically involve the reaction of hexanal (B45976) with a phosphonate ester bearing a butyl ester group, such as butyl diethylphosphonoacetate.

The key advantage of the HWE reaction is its high stereoselectivity, generally favoring the formation of the (E)-isomer (trans-isomer) of the alkene. wikipedia.orgnrochemistry.com The reaction mechanism proceeds through the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then adds to the aldehyde (hexanal) to form an intermediate, which subsequently eliminates a phosphate (B84403) salt to yield the alkene. youtube.com The choice of base and reaction conditions can influence the stereochemical outcome, but for stabilized phosphonates, the (E)-isomer is typically the major product. wikipedia.org A modification of the HWE reaction, known as the Still-Gennari modification, can be employed to favor the formation of (Z)-alkenes by using phosphonates with electron-withdrawing groups. youtube.com

The related Wittig reaction, which employs a phosphonium (B103445) ylide, can also be used for olefination. However, the HWE reaction is often preferred for the synthesis of α,β-unsaturated esters due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct. alfa-chemistry.com

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (E/Z ratio) |

| Hexanal | Butyl diethylphosphonoacetate | NaH | THF | >90% (>95:5) |

| Hexanal | Butyl diethylphosphonoacetate | NaOEt | Ethanol | >85% (>90:10) |

This table presents plausible, generalized data for the HWE synthesis of this compound based on typical outcomes for this reaction type.

Esterification and Transesterification Approaches to this compound

Esterification

The direct esterification of oct-2-enoic acid with butanol is a straightforward method for the synthesis of this compound. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol in the presence of an acid catalyst. masterorganicchemistry.commdpi.com Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA), and acidic ion-exchange resins like Amberlyst-15. mdpi.comcsic.es

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (butanol) is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Transesterification

Transesterification is another viable route to this compound, where an existing ester of oct-2-enoic acid (for example, methyl or ethyl oct-2-enoate) is reacted with butanol in the presence of a catalyst to exchange the alcohol moiety. nih.gov This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

The reaction can be catalyzed by either acids or bases. nih.gov Acid catalysts, similar to those used in Fischer esterification, can be employed. researchgate.net Base-catalyzed transesterification often utilizes catalysts such as sodium hydroxide, potassium hydroxide, or metal alkoxides. mdpi.com The transesterification of vegetable oils with butanol has been studied, demonstrating the feasibility of this approach with larger esters. mdpi.com The choice of catalyst can be crucial; for instance, certain solid catalysts have shown high efficiency and reusability in transesterification reactions. acs.org

Table 2: Comparison of Esterification and Transesterification Methods

| Method | Reactants | Catalyst | Key Conditions |

| Fischer Esterification | Oct-2-enoic acid, Butanol | H₂SO₄ or pTSA | Excess butanol, removal of water |

| Transesterification | Methyl/Ethyl oct-2-enoate, Butanol | Acid or Base (e.g., NaOH) | Varies with catalyst, often elevated temperature |

This table provides a general comparison of the two main esterification approaches for the synthesis of this compound.

Strategies for Conjugate Addition in this compound Related Syntheses

Conjugate addition, also known as Michael addition, is a powerful carbon-carbon bond-forming reaction that is highly relevant to the synthesis of analogues of this compound. beilstein-journals.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govyoutube.com While this method does not directly form this compound, it is a key strategy for introducing substituents at the β-position of the octenoate backbone, thus creating a wide range of analogues.

A variety of nucleophiles can be employed in conjugate addition reactions with α,β-unsaturated esters, including organocuprates (Gilman reagents), enolates, amines, and thiols. youtube.comwordpress.com Organocuprates are particularly effective for the 1,4-addition of alkyl or aryl groups with high selectivity over direct 1,2-addition to the carbonyl group. acs.orgacs.org The mechanism of organocuprate addition is thought to involve the formation of a copper-enolate intermediate, which is then protonated during workup to give the β-substituted product. acs.org

The reactivity of the α,β-unsaturated ester can be influenced by the nature of the ester group and the substituents on the double bond. The intermediate enolate formed after the conjugate addition can also be trapped with an electrophile, allowing for the formation of two new bonds in a single operation. This provides a versatile route to a diverse array of substituted octanoate (B1194180) derivatives. beilstein-journals.org

Enantioselective Synthesis and Stereochemical Control of this compound Stereoisomers

Achieving stereochemical control in the synthesis of this compound and its analogues is crucial when the target molecule possesses chiral centers. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is of paramount importance in fields such as pharmaceuticals and agrochemicals.

Chiral Auxiliary Approaches (e.g., Modifications of the Davies Protocol)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to a variety of reactions, including conjugate additions to α,β-unsaturated systems.

The use of chiral oxazolidinones, popularized by David A. Evans, is a well-established method for stereoselective alkylations and aldol (B89426) reactions. wikipedia.org In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to the octenoate backbone, for example, by forming an amide with a chiral amine. The steric bulk of the auxiliary would then direct the approach of a nucleophile in a conjugate addition reaction to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would provide the enantiomerically enriched β-substituted octanoate derivative.

The work of the Davies group has involved the use of chiral auxiliaries in various asymmetric reactions, including those mediated by rhodium carbenoids. organic-chemistry.orgemory.eduemory.edu While not a direct application to this compound, the principles of using chiral auxiliaries to control stereochemistry are broadly applicable. For instance, an α-hydroxy ester can serve as an inexpensive chiral auxiliary in certain transformations. emory.edu

Asymmetric Catalysis in α,β-Unsaturated Ester Formation

Asymmetric catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Conjugate Addition

The enantioselective conjugate addition of nucleophiles to α,β-unsaturated esters is a well-developed field. nih.govnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can activate the α,β-unsaturated ester towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile. mdpi.com This leads to the formation of a β-substituted product with high enantiomeric excess. Chiral metal complexes, for instance, those based on copper, rhodium, or palladium, are also highly effective catalysts for enantioselective conjugate additions of a wide range of nucleophiles. rsc.orgacs.org

Asymmetric Horner-Wadsworth-Emmons Reaction

While the standard HWE reaction is primarily used for controlling E/Z stereochemistry, asymmetric variants have been developed to control the formation of new stereocenters. nih.govnih.gov This can be achieved by using chiral phosphonate reagents, where the chirality is embedded in the phosphonate itself. tandfonline.comacs.org Alternatively, an external chiral ligand can be used to coordinate to the metal cation (e.g., lithium) of the phosphonate carbanion, creating a chiral complex that then reacts with the aldehyde enantioselectively. nih.gov These methods can be applied to the synthesis of chiral α,β-unsaturated esters and their derivatives. diva-portal.org Furthermore, organocatalytic methods have been developed for the enantioselective hydrophosphination of α,β-unsaturated aldehydes, which can be precursors to chiral phosphonates. diva-portal.orgbeilstein-journals.orgresearchgate.net

Table 3: Overview of Enantioselective Strategies

| Strategy | Method | Key Principle |

| Chiral Auxiliary | Attachment of a chiral molecule (e.g., Evans oxazolidinone) to the substrate. | The auxiliary sterically directs the approach of a reagent to one face of the molecule. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst (organocatalyst or metal complex). | The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. |

This table summarizes the two main approaches to achieving enantioselectivity in the synthesis of this compound stereoisomers and their analogues.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. In the context of producing esters like this compound and its analogues, green chemistry principles are actively being applied to create more sustainable and efficient processes. These approaches focus on replacing hazardous reagents and solvents, employing catalytic methods, and designing reactions with high atom economy.

Biocatalytic Pathways (e.g., Enzymatic Esterification)

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and eco-friendly alternative to conventional chemical synthesis. worktribe.com For the production of esters, lipases are the most commonly employed enzymes due to their ability to function under mild conditions and their high specificity, which reduces the formation of byproducts. auburn.edu

Enzymatic esterification offers several advantages over traditional acid-catalyzed methods, which often require high temperatures and corrosive catalysts. auburn.edu The biocatalytic process is energy-saving as it proceeds at lower temperatures and atmospheric pressure. auburn.edu This method is considered non-hazardous and simplifies downstream processing because the product can be more easily separated. auburn.edu

Research into the enzymatic synthesis of various esters has demonstrated the viability of this approach. For instance, the production of octyl formate (B1220265) has been optimized using an immobilized lipase (B570770), Novozym 435, achieving a maximum conversion of 96.51%. mdpi.com Key parameters influencing the reaction's success include the type of enzyme, enzyme concentration, molar ratio of reactants, temperature, and the solvent used. mdpi.com The reusability of the immobilized enzyme is a significant economic advantage, making the process more cost-effective. mdpi.com Similarly, the synthesis of octyl ethanoate has been achieved with a high yield of 97.31% using Novozym 435, demonstrating the broad applicability of lipases for producing flavor and fragrance esters. researchgate.net

The efficiency of enzymatic esterification is influenced by several factors, as detailed in the table below, which summarizes optimal conditions found for the synthesis of analogous esters.

| Parameter | Optimal Condition for Octyl Formate Synthesis mdpi.com | Optimal Condition for Octyl Ethanoate Synthesis researchgate.net |

| Enzyme | Novozym 435 | Novozym 435 |

| Enzyme Concentration | 15 g/L | 0.03% (w/v) |

| Reactant Molar Ratio | 1:7 (Formic Acid:Octanol) | 1:2 (Octanol:Vinyl Acetate) |

| Temperature | 40 °C | 40 °C |

| Solvent | 1,2-dichloroethane | Solvent-free |

| Conversion Yield | 96.51% | 97.31% |

These biocatalytic methods provide a clear pathway for the green synthesis of this compound, leveraging mild reaction conditions and renewable catalysts to create a more sustainable manufacturing process. worktribe.com

Solvent-Free or Sustainable Reaction Systems for this compound Production

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov For ester production, solvent-free systems represent a significant advancement. In these systems, one of the liquid reactants (the alcohol or the carboxylic acid) can act as the solvent, minimizing waste and simplifying product purification.

The enzymatic synthesis of esters is particularly well-suited to solvent-free conditions. For example, the synthesis of cetyl palmitate was successfully performed via the esterification of cetyl alcohol and palmitic acid in a solvent-free system using Lipozyme RM IM as the catalyst. researchgate.net Similarly, high-yield production of octyl ethanoate was achieved without any solvent, highlighting the efficiency of this green approach. researchgate.net In a study on the esterification of oleic acid with methanol (B129727), lipase showed a yield of 10.51% in a solvent-free medium, which, while lower than in other systems, demonstrates the fundamental feasibility of the reaction without organic solvents. mdpi.com

The benefits of solvent-free systems include:

Reduced Environmental Impact: Eliminates the need for hazardous organic solvents.

Increased Reaction Efficiency: Higher concentrations of reactants can lead to faster reaction rates.

Simplified Processes: Reduces the complexity and cost of solvent handling, recovery, and disposal.

Improved Safety: Decreases risks associated with flammable and toxic solvents.

Carbon Dioxide as a Reaction Medium or Synthon in Ester Synthesis

Carbon dioxide (CO₂), particularly in its supercritical state (sc-CO₂), has garnered significant attention as a green alternative to traditional organic solvents in chemical synthesis. epa.gov Supercritical CO₂ is non-flammable, relatively non-toxic, and its properties as a solvent can be tuned by adjusting temperature and pressure. epa.gov It is an excellent medium for enzymatic reactions, as it can enhance reaction rates and yields.

In the context of esterification, sc-CO₂ acts as a co-solvent that can improve the solubility of reactants, such as alcohols in fatty acids, thereby reducing mass transport limitations. mdpi.com Research has shown that using sc-CO₂ as the reaction medium for the lipase-catalyzed esterification of oleic acid with methanol resulted in a significantly higher yield (39.41%) compared to solvent-free (10.51%) or hexane-based (10.10%) systems. mdpi.com This demonstrates that sc-CO₂ not only serves as an environmentally benign solvent but can also actively improve the catalytic process. mdpi.com

The advantages of using supercritical CO₂ in ester synthesis are summarized below:

| Feature | Benefit in Ester Synthesis |

| Tunable Solvent Properties | Allows for optimization of reactant solubility and reaction rate by adjusting pressure and temperature. epa.gov |

| Enhanced Mass Transfer | Reduces transport resistance between reactants, increasing the efficiency of the reaction. mdpi.com |

| Mild Critical Point | The critical point of CO₂ (31.1 °C, 73.8 bar) allows for reactions to be conducted at relatively low temperatures, preserving the activity of sensitive biocatalysts like enzymes. epa.gov |

| Ease of Separation | After the reaction, the CO₂ can be easily removed from the product mixture by simple depressurization, leaving no solvent residue. chimia.ch |

| Environmental Benignity | CO₂ is non-toxic, non-flammable, and its use can contribute to carbon capture and utilization strategies. epa.gov |

Beyond its role as a solvent, CO₂ can also be used as a C1 synthon, a building block for creating carboxylic acids and their ester derivatives. nih.govresearchgate.net This approach involves the direct carboxylation of organic substrates with CO₂, offering a sustainable route to valuable chemicals by utilizing a readily available and inexpensive carbon source. stanford.edu

Reactivity and Chemical Transformations of Butyl Oct 2 Enoate

Electrophilic and Nucleophilic Reactivity of the Enoate Moiety

The enoate moiety of butyl oct-2-enoate is characterized by two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org The electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β-carbon susceptible to nucleophilic attack. fiveable.me This reactivity is a hallmark of α,β-unsaturated carbonyl compounds and is often referred to as vinylogous reactivity. wikipedia.org

Conversely, the double bond can act as a nucleophile, particularly in reactions with strong electrophiles. For instance, α,β-unsaturated esters can undergo epoxidation, although they are generally less reactive than electron-rich olefins. sciforum.net The reactivity in such electrophilic additions is influenced by the substitution pattern on the double bond. sciforum.net

The enolate, formed by deprotonation at the α-carbon, is a potent nucleophile. masterorganicchemistry.com However, for esters like this compound, the acidity of the α-protons is lower than that of ketones, making enolate formation less favorable. masterorganicchemistry.com Despite this, the enolate can be generated and participates in various carbon-carbon bond-forming reactions. researchgate.net The ambident nature of the enolate allows for reaction at either the α-carbon or the oxygen atom, though C-alkylation is typically favored in synthetic applications. msu.eduyoutube.com

Addition Reactions Involving this compound (e.g., Michael Additions, Hydrogenation)

Michael Additions:

One of the most significant reactions of α,β-unsaturated esters is the Michael addition, a type of conjugate addition. wikipedia.orgwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enoate (the Michael acceptor). wikipedia.orglibretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can be employed. wikipedia.orgnih.gov For instance, the addition of enolizable carbonyl compounds to α,β-unsaturated esters can lead to the formation of new carbon-carbon bonds and complex molecular architectures. acs.org The reaction is thermodynamically favorable due to the formation of a stronger carbon-carbon single bond replacing a carbon-carbon double bond. libretexts.org

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Enolate of a ketone or aldehyde | α,β-unsaturated ester | 1,5-dicarbonyl compound | wikipedia.org |

| β-ketoesters, malonates | α,β-unsaturated ester | Highly functionalized adducts | wikipedia.org |

| Amines (aza-Michael) | α,β-unsaturated ester | β-amino esters | wikipedia.orgchinesechemsoc.org |

| Thiols (thia-Michael) | α,β-unsaturated ester | β-thio esters | nih.gov |

Hydrogenation:

The double bond and the carbonyl group of this compound can be selectively hydrogenated. wikipedia.org Catalytic hydrogenation can reduce the carbon-carbon double bond to yield butyl octanoate (B1194180). Specific catalysts can achieve this transformation with high selectivity. For example, ruthenium complexes have been used for the selective hydrogenation of similar α,β-unsaturated esters. researchgate.net It is also possible to hydrogenate both the double bond and the ester functionality under more forcing conditions or with different catalytic systems. Transfer hydrogenation conditions, using reagents like cyclohexene (B86901) or formic acid, can also be employed. google.com

Derivatization Strategies for Advanced Chemical Structures from this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules. Derivatization can occur at multiple sites within the molecule.

Via the Enoate Double Bond: Besides Michael additions and hydrogenation, the double bond can participate in cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile. wikipedia.org

Via the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-oct-2-enoic acid, or transesterified with other alcohols. wiley-vch.de The resulting carboxylic acid can then be converted to amides or other acid derivatives. wikipedia.org

Via the α-Position: Formation of an enolate allows for α-alkylation, introducing substituents at the carbon adjacent to the carbonyl group. caltech.edu This strategy, however, can be challenging due to the potential for competing reactions. ukri.org

Combined Transformations: Multiple reaction steps can be combined to build complex structures. For example, a Michael addition followed by an intramolecular aldol (B89426) condensation (a Robinson annulation sequence) can be used to form cyclic compounds.

| Derivatization Strategy | Reagent/Reaction Type | Resulting Structure | Reference |

| Ester Hydrolysis | NaOH or KOH | (E)-Oct-2-enoic acid | wiley-vch.de |

| Amidation | Amine (after hydrolysis) | N-substituted oct-2-enamide | wikipedia.org |

| α-Alkylation | Strong base, Alkyl halide | α-substituted butyl octanoate | caltech.edu |

| Diels-Alder Reaction | Diene | Cyclohexene derivative | wikipedia.org |

| Epoxidation | mCPBA | Butyl 2,3-epoxyoctanoate | sciforum.net |

Isomerization Studies and Stereoisomer Control of this compound

The stereochemistry of the double bond in this compound is a critical aspect of its chemistry. The E and Z isomers can exhibit different reactivity and lead to products with different stereochemistry.

The synthesis of α,β-unsaturated esters often yields a mixture of E and Z isomers. thieme-connect.com However, various synthetic methods have been developed to control the stereochemical outcome. organic-chemistry.orgrsc.org For example, the Horner-Wadsworth-Emmons reaction often provides the E-isomer with high selectivity. organic-chemistry.org Kinetically controlled cross-metathesis reactions have been developed to selectively form (Z)-α,β-unsaturated esters. mit.edunih.gov

Isomerization of the double bond can occur under certain conditions. For instance, derivatives of some octenoates have been shown to undergo isomerization from the E to the Z configuration. molaid.com The isomerization of the double bond from the α,β-position to the β,γ-position can also be induced, for example, during certain Knoevenagel condensation reactions, with the outcome influenced by the base used. clockss.org Control over the E/Z stereochemistry is crucial as it can dictate the facial selectivity in subsequent reactions, such as asymmetric Michael additions or epoxidations, leading to the formation of specific stereoisomers in the product. acs.orggoogle.com

| Reaction | Catalyst/Conditions | Predominant Isomer | Reference |

| Horner-Wadsworth-Emmons | Zinc triflate/tertiary amine | (E) | organic-chemistry.org |

| Knoevenagel Condensation | Pyridine | (E) (2-octenoate) | clockss.org |

| Knoevenagel Condensation | Triethylamine | (Z) (3-octenoate) | clockss.org |

| Cross-Metathesis | Molybdenum catalyst/Acetonitrile | (Z) | mit.edunih.gov |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural determination of organic molecules like butyl oct-2-enoate. By probing the interaction of the molecule with electromagnetic radiation, researchers can map its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are routinely used to confirm the compound's structure and can provide crucial insights into reaction mechanisms and stereochemistry. nih.gov

In ¹H NMR, the chemical shifts and coupling constants of the protons provide a wealth of structural data. For instance, the vinylic protons on the C2=C3 double bond typically appear as distinct multiplets in the δ 5.5-7.5 ppm region. The coupling constant (J) between these protons is diagnostic for the alkene geometry: a larger J-value (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller value (6-12 Hz) suggests a cis (Z) configuration. acs.org The signals for the butyl ester group and the pentyl chain attached to the double bond would appear in the more upfield regions of the spectrum. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The carbonyl carbon of the ester group is typically observed far downfield (δ 165-175 ppm), while the sp² carbons of the double bond resonate in the δ 120-150 ppm range. nih.gov The remaining sp³ carbons of the alkyl chains appear at higher field strengths. By tracking the shifts and disappearance of signals in reaction monitoring, NMR can be used to follow the formation of this compound and identify potential intermediates, thus offering deep mechanistic insights. nih.govucsd.edu

Table 1: Representative ¹H and ¹³C NMR Data for (E)-enoate Structures

| Compound | Nucleus | Chemical Shift (δ) in ppm; J in Hz |

| tert-butyl (E)-4-acetoxy-4-phenylbut-2-enoate nih.gov | ¹H NMR | 6.92 (dd, J = 15.6, 5.2 Hz, 1H), 5.97 (dd, J = 15.6, 1.7 Hz, 1H), 1.50 (s, 9H) |

| ¹³C NMR | 169.7, 165.2, 143.4, 123.6, 80.9, 28.1 | |

| Perfluorophenyl (E)-oct-2-enoate rsc.org | ¹H NMR | 7.33 (dt, J = 15.6, 6.9 Hz, 1H), 6.08 (dt, J = 15.6, 1.5 Hz, 1H), 2.40–2.33 (m, 2H) |

| (4R,6S,E)-ethyl-4,6-dimethyl-8-(1-phenyl-1H-tetrazol-5-ylthio)oct-2-enoate rsc.org | ¹³C NMR | 166.9, 154.3, 119.9, 60.2 |

Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring its vibrational transitions. researchgate.netscielo.org.mx For this compound, these techniques can quickly confirm the presence of key structural features.

The most prominent absorption band in the IR spectrum of this compound is the strong C=O stretching vibration of the ester group, which typically appears in the range of 1715-1740 cm⁻¹. rsc.orgmdpi.com Another key feature is the C=C stretching vibration of the alkene, found around 1640-1680 cm⁻¹. rsc.orgmdpi.com The C-O single bond stretches of the ester group are visible in the 1100-1300 cm⁻¹ region. Finally, C-H stretching vibrations from the alkyl chains are observed just below 3000 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, the less polar C=C double bond often produces a more intense signal in the Raman spectrum, making it a valuable tool for analyzing the unsaturation within the molecule. smf.mx

Table 2: Key Infrared (IR) Absorption Frequencies for Butyl Ester Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source Reference |

| C=O (Ester) | Stretch | 1734 | mdpi.com |

| C=C (Alkene) | Stretch | 1626 | mdpi.com |

| C-H (Alkyl) | Stretch | 2928–2852 | mdpi.com |

| C=O (α,β-unsaturated ester) | Stretch | 1710 | nih.gov |

| C=C (α,β-unsaturated ester) | Stretch | 1659 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental composition of the molecule. researcher.life For this compound (C₁₂H₂₂O₂), the expected monoisotopic mass is 198.16198 Da. uni.lu HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.orgnih.gov

In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) provides structural details. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule, confirming the presence of the butyl ester and the octenoate chain. This is particularly useful in the analysis of complex mixtures where chromatographic separation may be incomplete. rsc.org

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.16927 | 149.8 |

| [M+Na]⁺ | 221.15121 | 159.0 |

| [M+NH₄]⁺ | 216.19581 | 156.4 |

| [M-H]⁻ | 197.15471 | 148.5 |

Data sourced from PubChem. uni.lu

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for isolating the compound, assessing its purity, and analyzing it within complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the compound is vaporized and passed through a long, thin capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The retention time (the time it takes for the compound to exit the column) is a characteristic property used for identification. cabidigitallibrary.org

The NIST Chemistry WebBook provides specific GC data for butyl cis-2-enoate, noting a retention index of 1717 on a polar Supelcowax-10 column. nist.gov This retention index, a normalized measure of retention time, is a key parameter for identifying the compound in complex mixtures, such as in the analysis of food and beverage volatiles or environmental samples. semanticscholar.org Following separation by GC, the eluted compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. mdpi.commdpi.com

Table 4: Gas Chromatography Parameters for Butyl cis-2-octenoate Analysis

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | Supelcowax-10 |

| Column Length | 60 m |

| Carrier Gas | He |

| Initial Temperature | 50°C |

| Final Temperature | 230°C |

| Heating Rate | 2 K/min |

| Retention Index (I) | 1717 |

Data sourced from the NIST WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly valuable for purity assessment and the separation of isomers that are difficult to resolve by GC. mdpi.com For this compound, a key application of HPLC is the separation of its cis (Z) and trans (E) geometric isomers. acs.org

This separation can often be achieved using normal-phase HPLC, where a polar stationary phase (like silica) and a non-polar mobile phase are used. victoria.ac.nz The different spatial arrangements of the cis and trans isomers lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification. google.com While reversed-phase HPLC is more common, normal-phase often provides superior resolution for geometric isomers. victoria.ac.nz The development of an effective HPLC method is crucial for ensuring the isomeric purity of a this compound sample, which can be critical in research contexts where stereochemistry influences reactivity or biological activity.

X-ray Crystallography in Derivative Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. In the context of this compound, while the compound itself is a liquid at room temperature and thus not directly analyzable by single-crystal X-ray diffraction, its derivatives can be synthesized in a crystalline form. The structural determination of these derivatives through X-ray crystallography offers invaluable insights into the molecular geometry, conformation, and intermolecular interactions, which can be extrapolated to understand the parent molecule.

The process involves irradiating a single crystal of a this compound derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined, yielding a detailed three-dimensional model of the molecule.

Research in this area often focuses on creating derivatives that readily form high-quality crystals suitable for diffraction experiments. This may involve introducing functional groups that promote crystallization through hydrogen bonding or other specific intermolecular interactions.

While specific crystallographic data for derivatives of this compound is not extensively available in the public domain, the following table represents a hypothetical data set for a synthesized crystalline derivative, "Derivative A," to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₁₂H₂₀O₂ |

| Formula Weight | 196.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.125(2) Å |

| b | 8.456(1) Å |

| c | 15.345(3) Å |

| α | 90° |

| β | 105.25(3)° |

| γ | 90° |

| Volume | 1265.4(4) ų |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Reflections Collected | 9876 |

| Independent Reflections | 2543 [R(int) = 0.045] |

| Refinement | |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

This detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and physical properties. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography provide a definitive conformational picture of the derivative in the solid state. This data serves as a benchmark for computational chemistry models and can help in the rational design of new molecules with specific desired properties.

Theoretical and Computational Studies on Butyl Oct 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various other parameters that dictate the molecule's behavior.

Density Functional Theory (DFT) has become a popular computational method for studying medium-sized organic molecules due to its balance of accuracy and computational cost. acs.org DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. science.gov For a molecule like butyl oct-2-enoate, DFT can be employed to optimize its three-dimensional geometry, calculate its vibrational frequencies (corresponding to IR spectra), and determine electronic properties such as dipole moment and atomic charges. researchgate.net

For instance, DFT calculations at a level like B3LYP/6-311G(d,p) can predict key structural parameters. mpob.gov.mynih.gov The population analysis derived from DFT can reveal the distribution of charges across the atoms, identifying electrophilic and nucleophilic sites within the molecule. researchgate.net In α,β-unsaturated esters, the β-carbon atom is expected to carry a partial positive charge, making it susceptible to nucleophilic attack. ljmu.ac.uk

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: These values are illustrative and based on typical results for similar molecules.)

| Property | Calculated Value | Significance |

| Total Electronic Energy | (Value in a.u.) | Represents the total energy of the molecule in its ground state. |

| Dipole Moment | ~1.8 - 2.2 Debye | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. mpob.gov.my |

| Bond Length (C=O) | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. |

| Bond Length (C=C) | ~1.34 Å | Shorter than a C-C single bond, characteristic of an alkene. |

| NPA Charge on β-Carbon | (Positive Value) | Confirms the electrophilic nature of this carbon, a key site for Michael addition reactions. |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. mdpi.com For this compound, the LUMO is expected to be localized over the α,β-unsaturated system, particularly the C=C-C=O moiety. This distribution makes the β-carbon the primary site for attack by a nucleophile's HOMO. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors (Note: Values are hypothetical, for illustrative purposes based on similar compounds.)

| Parameter | Formula | Illustrative Value | Interpretation |

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 eV | A larger gap indicates higher kinetic stability and lower reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | (μ²) / (2η) | ~1.5 eV | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Stereochemical Predictions of this compound

The flexibility of the butyl group and the single bonds within the oct-2-enoate chain allows the molecule to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and understand the energy barriers between them, which is crucial for predicting reactivity and physical properties. researchgate.net

Computational methods, ranging from faster molecular mechanics (MM) to more accurate DFT calculations, can be used to perform a systematic search of the conformational space. rsc.org For this compound, key dihedral angles to consider are around the C-O bond of the ester group and the C-C single bonds of the butyl chain. The most stable conformers of α,β-unsaturated esters are typically planar or near-planar to maximize conjugation between the C=C and C=O bonds. The s-trans and s-cis conformations refer to the arrangement around the C-C single bond between the carbonyl group and the α-carbon.

Furthermore, computational analysis can be instrumental in predicting the stereochemical outcome of reactions. mdpi.com For reactions that create new stereocenters, such as the Michael addition to the double bond, computational modeling can calculate the transition state energies for the formation of different stereoisomers. nih.gov By comparing the activation energies, one can predict which diastereomer or enantiomer will be the major product. mpob.gov.my

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: Data is for illustrative purposes.)

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| s-trans (planar) | ~180° | 0.00 | High |

| s-cis (planar) | ~0° | +2.5 | Moderate |

| Gauche (non-planar) | ~60° | +5.0 | Low |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating detailed reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies required to move between them. ljmu.ac.ukacs.org

For this compound, two significant reactions are its formation (esterification) and reactions at its α,β-unsaturated system (Michael addition).

Esterification Mechanism: The formation of this compound, typically via the acid-catalyzed esterification (Fischer esterification) of oct-2-enoic acid with butanol, can be modeled computationally. DFT studies on similar esterification reactions have detailed the reaction pathway, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. acs.orgresearchgate.net Computational models can confirm the structure of the key tetrahedral intermediate and calculate the energy barrier for each step, identifying the rate-determining step of the reaction. acs.orgresearchgate.net

Michael Addition Mechanism: As a Michael acceptor, the double bond in this compound is susceptible to conjugate addition by nucleophiles. Computational studies can model the addition of nucleophiles like thiols or amines. ljmu.ac.uknih.gov These models can explore different mechanistic possibilities, such as whether the reaction is a concerted one-step process or a stepwise process involving a distinct intermediate. nih.gov Calculations of the transition state energies for nucleophilic attack on the β-carbon provide crucial data on reaction kinetics and can help rationalize the observed reactivity and stereoselectivity. rsc.org

Table 4: Illustrative Computed Activation Energies for Key Reactions (Note: Values are hypothetical, based on data for analogous systems.)

| Reaction | Key Step | Modeled System | Illustrative ΔG‡ (kcal/mol) |

| Acid-Catalyzed Esterification | Formation of Tetrahedral Intermediate | Oleic Acid + Methanol (B129727) | ~15-20 researchgate.net |

| Michael Addition | C-S Bond Formation | Acrylate (B77674) + Thiol | ~10-15 nih.gov |

Role of Butyl Oct 2 Enoate As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis (e.g., Indolizidine Alkaloids)

The structural framework of butyl oct-2-enoate is particularly useful in the stereocontrolled synthesis of natural products. The α,β-unsaturated ester system is a classic Michael acceptor, which is fundamental to many carbon-carbon and carbon-heteroatom bond-forming strategies.

In the synthesis of nitrogen-containing natural products like indolizidine alkaloids, this compound can function as a key electrophilic partner. The synthesis of these bicyclic systems often relies on a conjugate addition-cyclization cascade. A nitrogen-based nucleophile, such as a cyclic enamine or a pyrrolidine (B122466) derivative, can attack the β-carbon of the this compound backbone. This 1,4-conjugate addition establishes a new carbon-nitrogen bond and generates an enolate intermediate. This enolate can then be trapped intramolecularly to forge the second ring of the alkaloid core. The butyl ester group plays a crucial role in activating the double bond towards nucleophilic attack and can be subsequently modified (e.g., reduced or removed) in later steps to achieve the final natural product structure.

For example, a general strategy for constructing the indolizidine skeleton involves the reaction of a pyrrolidine-derived nucleophile with an enoate like this compound. The initial Michael addition extends the carbon chain, and subsequent manipulation of the ester and other functional groups facilitates the final ring-closing step to form the characteristic 5-membered and 6-membered fused ring system.

| Reaction Type | Role of this compound | Key Intermediate Formed | Target Molecule Class |

|---|---|---|---|

| Michael (1,4-Conjugate) Addition | Electrophilic Michael acceptor | Acyclic amino ester | Indolizidine Alkaloids |

| Tandem Michael Addition-Cyclization | C-chain extender and cyclization precursor | Substituted piperidinone or pyrrolizidinone | Polyhydroxylated Alkaloids (e.g., Swainsonine analogues) |

| Asymmetric Conjugate Addition | Prochiral electrophile | Chiral ester with a new stereocenter at C3 | Optically active pheromones and macrolides |

Intermediate in Specialty Chemical Production

Beyond natural products, this compound is a precursor for various specialty chemicals where specific physical or chemical properties are required. Its C12 skeleton and reactive sites can be precisely modified to produce molecules for applications in lubricants, plasticizers, and surfactants.

One of the most direct transformations is the catalytic hydrogenation of the carbon-carbon double bond. This reaction selectively reduces the alkene to an alkane without affecting the ester group, yielding butyl octanoate (B1194180) . Butyl octanoate is a valuable specialty chemical itself, widely used as a fragrance and flavoring agent with a fruity, pineapple-like aroma. In this context, this compound acts as a direct and stable precursor to a higher-value saturated ester.

Furthermore, the double bond can be functionalized through other reactions. Epoxidation of the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) yields a reactive epoxide. This epoxide can be ring-opened by various nucleophiles (e.g., water, alcohols, amines) to produce 1,2-difunctionalized octanoate derivatives. For instance, hydrolysis of the epoxide leads to a diol, which can be used as a monomer in polyester (B1180765) synthesis or as a component in high-performance lubricants.

| Transformation Reaction | Reagent/Catalyst Example | Product Type | Application Area |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Saturated ester (Butyl octanoate) | Fragrances, Flavors |

| Epoxidation | mCPBA | Butyl 2,3-epoxyoctanoate | Reactive intermediate for plasticizers, surfactants |

| Dihydroxylation | Osmium tetroxide (OsO₄), NMO | Butyl 2,3-dihydroxyoctanoate (Diol) | Polyester monomers, lubricant additives |

| Hydrolysis | Aqueous NaOH, then H₃O⁺ | Oct-2-enoic acid | Precursor for specialty salts and amides |

Applications in Agrochemistry Intermediates

The structural motifs present in this compound are found in numerous biologically active molecules used in agriculture, including fungicides, herbicides, and insect pheromones. The compound serves as a versatile intermediate for introducing a functionalized eight-carbon chain into a target agrochemical.

The α,β-unsaturated ester functionality is a key pharmacophore in some classes of fungicides, known as strobilurin analogues. While not a direct strobilurin, this compound can be used in the synthesis of side-chains for novel fungicide candidates through Michael addition of a heterocyclic nucleus. The reaction of a pyrimidine (B1678525) or triazole nucleophile at the β-position of the enoate system is a standard method for constructing the core structure of many modern systemic fungicides.

Additionally, the C8 backbone is relevant for the synthesis of insect pheromones, which are often long-chain unsaturated alcohols, esters, or aldehydes. This compound can be chemically elaborated to match the specific structure of a target pheromone. For example, reduction of the ester group with a reagent like lithium aluminum hydride (LiAlH₄) would yield oct-2-en-1-ol . This alcohol can be a pheromone component itself or can be further modified (e.g., through oxidation or isomerization of the double bond) to synthesize more complex pheromonal structures used in pest management programs.

Role in Polymer Chemistry as a Monomer Precursor

While this compound itself is not a conventional monomer for large-scale polymerization due to the steric hindrance around its internal double bond, it functions effectively as a monomer precursor. Through chemical modification, it can be converted into a variety of polymerizable species.

One primary route is through transesterification. Reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of a suitable catalyst can produce a bis(oct-2-enoate) diester. This new molecule, containing two polymerizable double bonds, can act as a cross-linking agent in free-radical polymerizations, imparting rigidity and thermal stability to the polymer network.

Alternatively, the existing functional groups can be converted to more reactive ones. For instance, reduction of the ester to oct-2-en-1-ol , followed by esterification with acrylic acid, would yield oct-2-enyl acrylate (B77674) . This new molecule is a highly reactive monomer suitable for radical polymerization, with the C8 alkyl chain acting as a hydrophobic pendant group. Polymers derived from such a monomer would exhibit a low glass transition temperature (Tg) and enhanced hydrophobicity, making them suitable for applications as pressure-sensitive adhesives, coatings, or impact modifiers.

The compound could also potentially act as a comonomer in certain controlled polymerization techniques, where its incorporation, even at low levels, can be used to fine-tune the properties of the final polymer, such as its solubility, thermal characteristics, and surface energy.

| Modification Pathway | Resulting Monomer/Intermediate | Potential Polymer Type | Resulting Polymer Property |

|---|---|---|---|

| Reduction and Esterification | Oct-2-enyl acrylate | Polyacrylate | Increased hydrophobicity, low Tg |

| Transesterification with a Diol | Bis(oct-2-enoate) diester | Cross-linked network polymer | Enhanced thermal stability and rigidity |

| Epoxidation and Ring-Opening with Acrylic Acid | Hydroxy-functionalized acrylate monomer | Functional Polyacrylate | Provides sites for post-polymerization modification |

Q & A

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

- Methodological Answer :

- Dataset curation : Compile experimental data (logP, vapor pressure) from PubChem and NIST.

- Model training : Use graph neural networks (GNNs) to predict properties based on molecular descriptors.

- Validation : Compare predictions with experimental results for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.